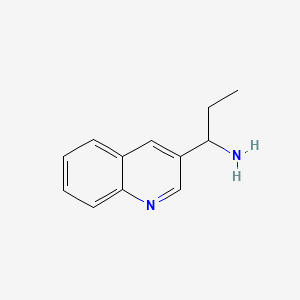
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene is an organobromine compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of two bromine atoms, a chloromethyl group, and a methyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by chloromethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether as the chloromethylating agent. The reactions are usually carried out under controlled temperatures and in the presence of catalysts or solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the formation of by-products. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated thiophene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Reactions: Products include iodinated or alkylated thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include debrominated thiophene derivatives.
科学研究应用
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene involves its interaction with various molecular targets and pathways. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, resulting in specific biological effects.
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-5-methoxyphenylboronic acid
- 2,4-Dibromo-5-chlorobenzoic acid
- Phenol, 2,4-dibromo-
Uniqueness
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene is unique due to the presence of both bromine and chloromethyl groups on the thiophene ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities.
属性
分子式 |
C6H5Br2ClS |
|---|---|
分子量 |
304.43 g/mol |
IUPAC 名称 |
2,4-dibromo-5-(chloromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H5Br2ClS/c1-3-5(7)4(2-9)10-6(3)8/h2H2,1H3 |
InChI 键 |
YHOIYOWZGNNOIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1Br)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


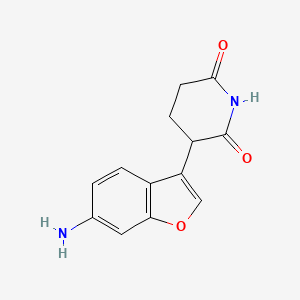
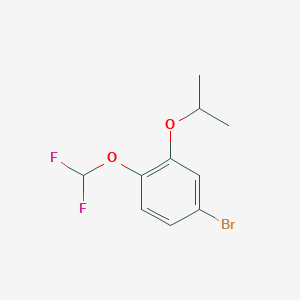

![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)

![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
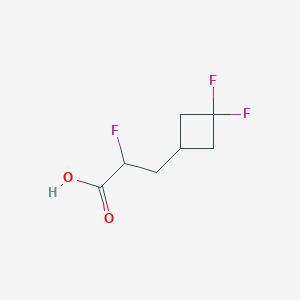
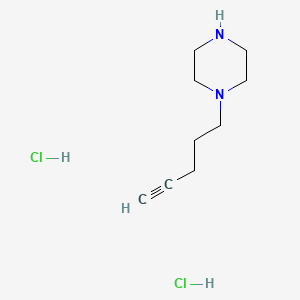
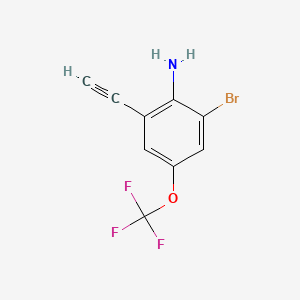
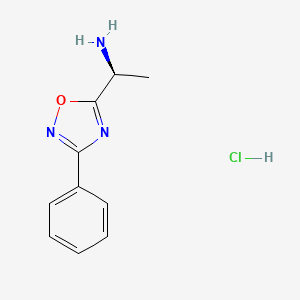
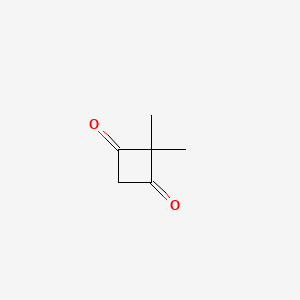

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
